molecular formula C16H12N2O4 B2751690 N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921546-09-0

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer: B2751690
CAS-Nummer: 921546-09-0
Molekulargewicht: 296.282
InChI-Schlüssel: SXJKOXSMKNBJRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that has been evaluated for its cytotoxic activity against various cancer cell lines . It is a benzodioxole derivative and has shown promising anticancer activity .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antioxidant Activities

A study by Gudipati, Anreddy, and Manda (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives to explore their anticancer and antioxidant activities. These compounds were evaluated against HeLa, IMR-32, and MCF-7 cancer cell lines using the MTT assay, showing dose-dependent inhibition of cell growth. Certain compounds with specific halide substitutions exhibited potent anticancer and antioxidant activities, indicating their potential for development as therapeutic agents in treating cancer and related oxidative stress conditions (Gudipati, Anreddy, & Manda, 2011).

Molecular Docking and Antiepileptic Activity

Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. The compounds showed significant antiepileptic effects, with some demonstrating higher latency times than the control. Molecular docking aimed to understand the interaction with the gamma-aminobutyric acid (GABA)A receptor, providing insights into the compounds' mechanisms of action (Asadollahi et al., 2019).

Antimicrobial Agents

Patel and Dhameliya (2010) synthesized compounds incorporating the 2-oxoindolin-3-ylidene structure to evaluate their antibacterial and antifungal activities. Preliminary results suggested that some of these compounds exhibited promising antibacterial activities, highlighting their potential as prospective antimicrobial agents (Patel & Dhameliya, 2010).

Anti-inflammatory Agents

Nikalje, Hirani, and Nawle (2015) developed novel compounds with the 2-oxoindolin-3-ylidene structure for anti-inflammatory activity. The study included in vitro and in vivo evaluations, showing that all compounds had promising anti-inflammatory activity. Docking studies were also conducted to explore the binding affinity towards human serum albumin (HSA), which is crucial for understanding the mode of action (Nikalje, Hirani, & Nawle, 2015).

Cardioprotective Activity

Reddy, Nagaraju, Rajyalaksmi, and Sarangapani (2012) investigated the cardioprotective activity of N-(benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide in a rat model. The compound was shown to mitigate doxorubicin-induced cardiotoxicity, indicating its potential as a cardioprotective agent (Reddy, Nagaraju, Rajyalaksmi, & Sarangapani, 2012).

Eigenschaften

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15-7-10-5-11(2-3-12(10)18-15)17-16(20)9-1-4-13-14(6-9)22-8-21-13/h1-6H,7-8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJKOXSMKNBJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.